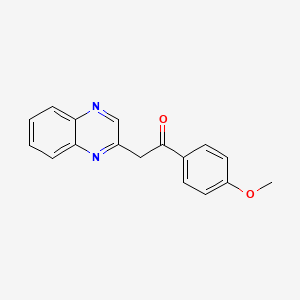

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone

CAS No.: 73100-63-7

Cat. No.: VC2426109

Molecular Formula: C17H14N2O2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73100-63-7 |

|---|---|

| Molecular Formula | C17H14N2O2 |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |

| Standard InChI | InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |

| Standard InChI Key | COQZLLWINFFGSG-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |

Introduction

Basic Chemical Information

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone is identified by the Chemical Abstracts Service (CAS) registry number 73100-63-7. This compound has a defined molecular structure that contributes to its chemical behavior and potential applications in various fields. The basic chemical identifiers for this compound are summarized in the following table :

| Parameter | Value |

|---|---|

| CAS Number | 73100-63-7 |

| Molecular Formula | C₁₇H₁₄N₂O₂ |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |

| Standard InChI | InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |

| Standard InChIKey | COQZLLWINFFGSG-UHFFFAOYSA-N |

| SMILES | COc1ccc(cc1)C(=O)Cc2cnc3ccccc3n2 |

The compound consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, forming a complex heterocyclic structure with distinct functional groups that determine its reactivity patterns.

Structural Characteristics

The structure of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone features several key components that contribute to its chemical identity and properties:

Quinoxaline Ring System

The compound contains a quinoxaline ring system, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. This heterocyclic system is known for its aromaticity and nitrogen-containing functional groups that can participate in various chemical reactions .

Methoxyphenyl Group

The 4-methoxyphenyl moiety attached to the ethanone group contributes to the compound's electronic properties and potential interactions with biological systems. The methoxy group (-OCH₃) attached to the phenyl ring at the para position influences the electron density distribution across the molecule .

Ethanone Linkage

Synthesis and Preparation

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone can be synthesized through various chemical routes, utilizing appropriate starting materials and reaction conditions.

Standard Synthetic Route

The compound can be synthesized from raw materials such as 2-methylquinoxaline and methyl anisate through appropriate chemical reactions. The synthesis typically involves condensation reactions followed by further modifications to achieve the desired structure.

Reaction Pathways

The synthetic pathway generally involves:

-

Initial formation of the quinoxaline core structure

-

Functionalization to introduce the methoxyphenyl group

-

Formation of the ethanone linkage between the two main structural components

These synthetic procedures are typically carried out under controlled laboratory conditions, requiring appropriate catalysts, solvents, and reaction parameters to achieve optimal yields and purity .

Applications and Research Significance

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone has several potential applications in chemical and pharmaceutical research contexts.

Chemical Research

The compound serves as an important building block or intermediate in organic synthesis, particularly in the development of more complex heterocyclic systems with potential applications in materials science or medicinal chemistry .

| Category | Information |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |

| Precautionary Statements | P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 |

Related Compounds and Chemical Family

1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone belongs to a broader family of quinoxaline derivatives that have been extensively studied for their chemical properties and biological activities.

Similar Compounds

A related compound is 1-(4-methoxyphenyl)-2-quinoxalin-1-yl-ethanone (CAS: 6278-36-0), which differs in the position of attachment to the quinoxaline ring system .

Quinoxaline Derivatives

The quinoxaline scaffold appears in numerous biologically active compounds and has been the subject of extensive research in medicinal chemistry. Other derivatives include:

-

Dihydroquinoxalin-2-ones

-

Quinoxalinone Schiff's bases

-

2,4-Disubstituted-benzo[g]quinoxalines

These related structures share some chemical and potential pharmacological properties with our target compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume